tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester group and a propyl chain linked to a nitro-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the propyl chain.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often starting from a suitable amine and undergoing cyclization reactions.
Coupling: The alkylated pyrazole is then coupled with the piperidine ring through a nucleophilic substitution reaction.
Esterification: Finally, the tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can also undergo reduction to form various intermediates, which can be further functionalized.
Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Halogenated derivatives: Formed from substitution reactions on the pyrazole ring.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding due to the presence of the pyrazole ring and nitro group.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the pharmaceutical industry, this compound could be used as a building block for the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate exerts its effects would depend on its specific biological target. Generally, the nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a boronate ester instead of a nitro group, which can be used in Suzuki-Miyaura coupling reactions.
tert-Butyl 4-(3-(1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate: Lacks the nitro group, which may result in different reactivity and biological activity.
Uniqueness
The presence of the nitro group in tert-Butyl 4-(3-(4-nitro-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate makes it unique compared to its analogs. This functional group can undergo various chemical transformations, providing a versatile platform for further derivatization and functionalization.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 4-[3-(4-nitropyrazol-1-yl)propyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4/c1-16(2,3)24-15(21)18-9-6-13(7-10-18)5-4-8-19-12-14(11-17-19)20(22)23/h11-13H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXFRUVCRCTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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